molecular formula C6H8N2O B12112609 4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine

4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine

Cat. No.: B12112609
M. Wt: 124.14 g/mol
InChI Key: WWPXGTUOSHOGOL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of azides with acetylenedicarboxylic acid esters, followed by intramolecular cyclization . Another approach includes the use of protected amines and subsequent cyclization reactions under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-purity starting materials and optimized reaction conditions, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction could produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine involves its interaction with specific molecular targets. For instance, it acts as a GABA (A) receptor agonist, preferentially activating delta-subunit-containing GABA (A) receptors. This interaction leads to the modulation of neuronal excitability and has been linked to its sedative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable compound for research in various scientific fields .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C6H8N2O/c1-2-7-3-5-6(1)9-4-8-5/h4,7H,1-3H2

InChI Key

WWPXGTUOSHOGOL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1OC=N2

Origin of Product

United States

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